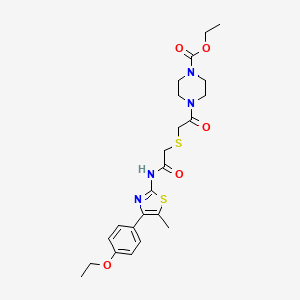

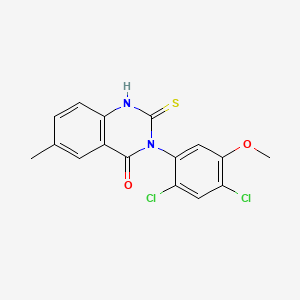

![molecular formula C16H24N6O3 B2581768 1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919024-91-2](/img/structure/B2581768.png)

1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a complex organic molecule with the molecular formula C22H28N6O3 . It belongs to the class of compounds known as 1,2,4-triazines .

Synthesis Analysis

The synthesis of 1,2,4-triazines involves various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods can produce linear, angular, and fused triazine heterocycles. The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is planar and similar to a benzene ring, but with three carbons replaced by nitrogens . The positions of the nitrogen atoms distinguish the three isomers of triazine, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines undergo a variety of organic transformations. If cycloaddition occurs with participation of a nitrogen heterodienophile, a 1,2,4-triazine ring is formed . The 1,2,4-triazine system is likewise formed during the addition of a C,C-dienophile at the nitrogen atoms of tetrazine with subsequent elimination of a nitrile molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.5 g/mol . It has a topological polar surface area of 83.3 Ų and a complexity of 722 . It has 6 hydrogen bond acceptors and 6 rotatable bonds .科学的研究の応用

Fluorescent Probes and Functional Materials for Biomedical Applications

Fluorescent probes play a crucial role in various research and industrial fields. They enable rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level. Specifically, long-wavelength fluorescent probes have found applications in in vivo biomedical contexts, including fluorescence-guided disease diagnosis and theranostics (such as fluorogenic prodrugs). Researchers have made impressive progress in developing sensing agents and materials for detecting ions, organic small molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events. These advances contribute to powerful fluorescence-based chemical tools for basic biological studies and clinical translation .

Functionalized Triazines and Tetrazines

Triazines and tetrazines are essential heterocyclic compounds with applications in designing biologically important organic molecules. Their derivatives exhibit fine-tuned electronic properties and multifunctionality. Researchers have identified these compounds as adaptable, switchable, and effective agents against various conditions, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal activities. Synthetic routes for triazines and tetrazines include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. These compounds undergo various organic transformations, making them valuable tools for chemical biology investigations .

Iron Chelators for Cancer Therapy

Iron chelators have gained attention due to cancer cells’ high iron requirements. Depleting intracellular iron levels can inhibit cancer cell proliferation. Novel 5H-[1,2,4]triazino[5,6-b]indole derivatives, inspired by the iron chelator VLX600, have been synthesized. Compound 3k demonstrated strong antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela, and HepG-2) with lower cytotoxicity against normal cells. It selectively binds to ferrous ions and induces apoptosis via the mitochondria pathway, making it a promising lead compound for cancer treatment .

1,2,4-Triazole-Containing Scaffolds

1,2,4-Triazole-containing scaffolds have pharmacological significance. Researchers have developed strategies for their synthesis using 3-amino-1,2,4-triazole. These scaffolds find applications in drug discovery and other fields .

特性

IUPAC Name |

1-(2-ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3/c1-6-20-14(23)12-13(19(5)16(20)24)17-15-21(8-9-25-7-2)18-10(3)11(4)22(12)15/h11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJIZFFHEMNVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C(C(=NN3CCOCC)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

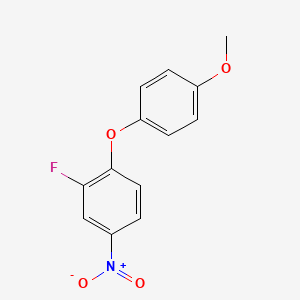

![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)

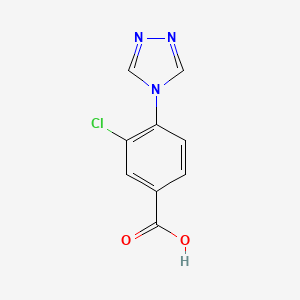

![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)

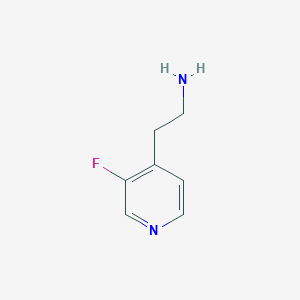

![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)

![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)

![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)

![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)